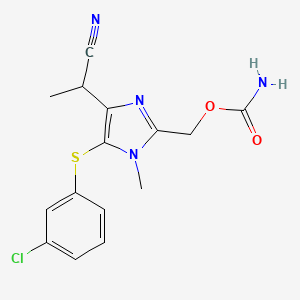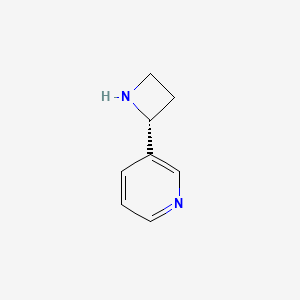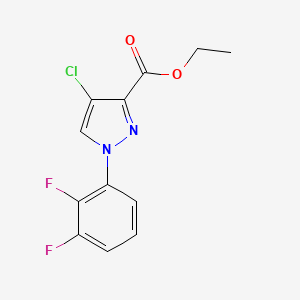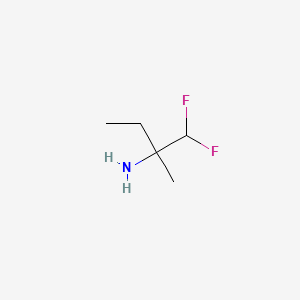
1,1-Difluoro-2-methylbutan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluoro-2-methylbutan-2-amine: is a chemical compound with the molecular formula C5H11F2N It is a derivative of butan-2-amine, where two hydrogen atoms are replaced by fluorine atoms at the first carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-difluoro-2-methylbutan-2-amine can be achieved through several methods. One common approach involves the fluorination of 2-methylbutan-2-amine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction typically occurs under mild conditions, often at room temperature, and yields the desired difluorinated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents. The choice of fluorinating agent and reaction conditions can be optimized to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Difluoro-2-methylbutan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The amine group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used to replace fluorine atoms with iodine.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the amine group.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to form different amine derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 1-iodo-2-methylbutan-2-amine, while oxidation with potassium permanganate can produce corresponding oxo derivatives.
Aplicaciones Científicas De Investigación
1,1-Difluoro-2-methylbutan-2-amine has several scientific research applications, including:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring fluorinated amine groups.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biocatalysis: It can be used in biocatalytic processes to produce chiral amines and amino alcohols.
Mecanismo De Acción
The mechanism of action of 1,1-difluoro-2-methylbutan-2-amine involves its interaction with molecular targets through its amine and fluorine groups. The fluorine atoms can enhance the compound’s reactivity and stability, while the amine group can participate in hydrogen bonding and nucleophilic attacks. These interactions can influence the compound’s biological activity and its effectiveness in various applications.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Difluoroethane: A simpler difluorinated compound used as a refrigerant and propellant.
1,1-Difluoropropane: Another difluorinated alkane with similar properties but different applications.
1,1-Difluoro-2-methylpropane: A structural isomer with different chemical behavior.
Uniqueness
1,1-Difluoro-2-methylbutan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both fluorine atoms and an amine group makes it a versatile compound for various chemical reactions and applications.
Propiedades
Fórmula molecular |
C5H11F2N |
|---|---|
Peso molecular |
123.14 g/mol |
Nombre IUPAC |
1,1-difluoro-2-methylbutan-2-amine |
InChI |
InChI=1S/C5H11F2N/c1-3-5(2,8)4(6)7/h4H,3,8H2,1-2H3 |
Clave InChI |
REYMLWWQKLDIDD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-amino-1-isopropyl-2H-pyrrolo[3,4-c]pyridine-3-carboxylate](/img/structure/B12935773.png)
![3,24-dibromo-1,5,22,26-tetrazatridecacyclo[24.16.2.212,15.02,25.04,23.05,13.06,11.014,22.016,21.027,32.033,44.036,43.037,42]hexatetraconta-2,4(23),6,8,10,12,14,16,18,20,24,27,29,31,33(44),34,36(43),37,39,41,45-henicosaene](/img/structure/B12935785.png)
![tert-Butyl 6-bromo-4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12935795.png)

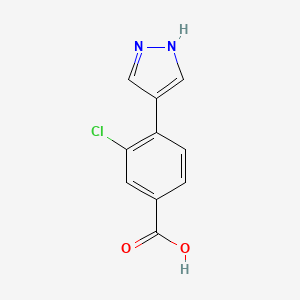
![Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate](/img/structure/B12935800.png)
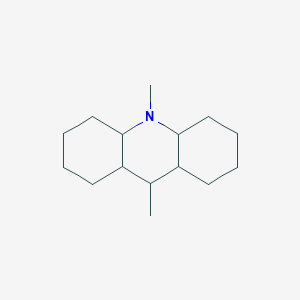

![5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B12935817.png)
